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molecular formula C12H12O3 B1620043 2H-1-Benzopyran, 3-acetyl-6-methoxy- CAS No. 57543-56-3

2H-1-Benzopyran, 3-acetyl-6-methoxy-

Cat. No. B1620043
M. Wt: 204.22 g/mol
InChI Key: BEOYIJRGYVVEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975455

Procedure details

1.52 g (10 mmol) of 2-hydroxy™5-methoxybenzaldehyde, 0.66 g of 3-oxo-1-butene and 1.4 g (10 mmol) of potassium carbonate are added at room temperature and with magnetic stirring to 40 ml of 2-butanone. The mixture is brought to reflux with stirring and this temperature is maintained for 2 hours. After being cooled, the reaction medium is poured into 100 ml of water and extracted 3 times with 100 ml of diethyl ether. The organic phases are combined, washed to neutrality with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the organic phase is evaporated on a water bath under vacuum and the product recrystallized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH:10]=1)[CH:8]=O.[O:11]=[C:12]([CH3:15])[CH:13]=[CH2:14].C(=O)([O-])[O-:17].[K+].[K+].CC(=O)CC>O>[CH3:1][O:2][C:3]1[CH:10]=[C:7]2[C:6](=[CH:5][CH:4]=1)[O:17][CH2:14][C:13]([C:12](=[O:11])[CH3:15])=[CH:8]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C(C=O)C1
Name
Quantity
0.66 g
Type
reactant
Smiles
O=C(C=C)C
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
CC(CC)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
this temperature is maintained for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 100 ml of diethyl ether
WASH
Type
WASH
Details
washed to neutrality with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated on a water bath under vacuum
CUSTOM
Type
CUSTOM
Details
the product recrystallized

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=C(COC2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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